molecular formula C20H18N4O2S B2999498 4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897477-35-9

4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2999498
CAS No.: 897477-35-9
M. Wt: 378.45
InChI Key: XXOTVQAODGEHIR-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. This molecule features a benzothiazole core, a versatile heterocycle known for its wide range of biological activities. The thiazole ring is a privileged structure in pharmacology and is found in numerous treatment drugs, such as the antimicrobial Sulfathiazole, the anticancer agent Dasatinib, and the antihistamine Famotidine . The specific integration of the benzothiazole scaffold with a piperazine-carbonyl-benzonitrile structure in this compound makes it a valuable intermediate or candidate for bioactivity screening. With the molecular formula C20H18N4O2S and a molecular weight of 378.45 g/mol, this compound is provided for research applications . Its structural framework is highly relevant in probing new biological targets. Researchers utilize this and related compounds to establish structure-activity relationships (SAR), which are fundamental for optimizing potency and selectivity in lead compound development . The presence of both the thiazole and piperazine motifs suggests potential for interaction with various enzymatic systems and receptors, making it a compelling subject for investigations in areas like infectious diseases, oncology, and central nervous system disorders. CAS Number: 897477-35-9 Molecular Formula: C20H18N4O2S Molecular Weight: 378.45 g/mol This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-16-3-2-4-17-18(16)22-20(27-17)24-11-9-23(10-12-24)19(25)15-7-5-14(13-21)6-8-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOTVQAODGEHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzothiazole-piperazine derivatives. Key structural variations in similar compounds include:

Compound Name/ID Substituents on Benzothiazole Substituents on Piperazine/Carbonyl Linker Molecular Weight Key Features Reference
Target Compound 4-Methoxy Benzonitrile ~423.5 g/mol Balanced electronic profile -
BA91129 (CAS 922824-96-2) 6-Chloro 4-Methylbenzenesulfonamide 527.06 g/mol Chloro-substitution enhances lipophilicity
C548-3569 (Screening Compound) - 4-Fluorophenyl, cyclohexyl sulfonamide ~527.5 g/mol Fluorine improves metabolic stability
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole None 4-Nitrobenzyl 354.43 g/mol Strong electron-withdrawing nitro group
BZ-I () None Furan-2-carbonyl ~369.4 g/mol Furan introduces hydrophilicity

Key Observations :

  • Electron Effects : The methoxy group in the target compound is electron-donating, contrasting with chloro (BA91129) or nitro () substituents. This affects electronic distribution and binding to targets like kinases or receptors .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP is estimated at ~2.5 (benzonitrile counterbalances methoxy’s hydrophilicity), compared to BA91129 (logP ~3.2, chloro and sulfonamide increase lipophilicity) .
  • Solubility : The methoxy group enhances aqueous solubility relative to nitro () or ethoxy () derivatives .

Biological Activity

The compound 4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole derivatives that are known for their diverse biological activities. The structure features a piperazine ring and a carbonyl group, contributing to its pharmacological properties. The methoxy group enhances solubility and bioavailability.

Anticancer Activity

Research indicates that benzothiazole-piperazine derivatives exhibit significant anticancer properties. A study by Gürdal et al. (2017) evaluated several benzothiazole derivatives, including those similar to our compound, against various cancer cell lines such as HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) . The results demonstrated that these compounds could induce cytotoxic effects at micromolar concentrations.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)Remarks
1hHUH-71.5Active against hepatocellular
1jMCF-73.0Effective on breast cancer cells
1kHCT-1162.0Active against colorectal cancer

These findings suggest that the structural modifications on the benzothiazole core can enhance anticancer activity, supporting further investigation into the specific mechanisms of action.

Neuroprotective Effects

Benzothiazole derivatives have also been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease (AD). A recent study highlighted the design of novel benzothiazole-piperazine hybrids as multifunctional agents targeting AD by inhibiting acetylcholinesterase (AChE) and promoting neuroprotection . These compounds demonstrated significant AChE inhibitory activity, which is crucial for improving cognitive function in AD patients.

Table 2: Neuroprotective Activity of Benzothiazole-Piperazine Hybrids

Compound IDAChE Inhibition (%)Neuroprotection Assay Result
Hybrid A85Significant neuroprotection
Hybrid B75Moderate neuroprotection

Toxicological Evaluation

The safety profile of these compounds is critical for their development as therapeutic agents. A toxicological evaluation conducted on related benzothiazole-piperazine derivatives indicated varying degrees of mutagenicity and genotoxicity. For instance, compound 1j was found to be mutagenic in certain bacterial strains, while compound 1h exhibited no mutagenic effects . This highlights the importance of thorough testing to ensure safety in clinical applications.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in preclinical models:

  • Study on Hepatocellular Carcinoma : A compound structurally related to our target was tested in vivo and showed a significant reduction in tumor size compared to controls.
  • Alzheimer's Disease Model : In a mouse model, a benzothiazole derivative improved memory retention and reduced amyloid plaque formation, indicating potential for AD treatment.

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